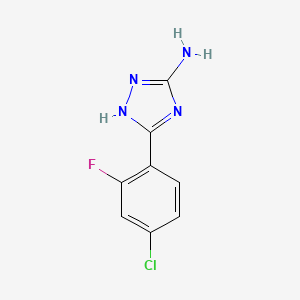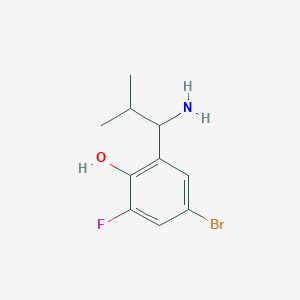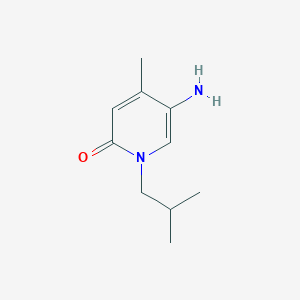
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-2-oxopentanoic acid with ammonia and isobutylamine under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
化学反応の分析
Types of Reactions
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted dihydropyridinone derivatives.
科学的研究の応用
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
5-Amino-4-methyl-1-phenyl-1,2-dihydropyridin-2-one: Similar structure but with a phenyl group instead of an isobutyl group.
5-Amino-4-methyl-1-(2-chloropropyl)-1,2-dihydropyridin-2-one: Similar structure but with a chloropropyl group instead of an isobutyl group.
Uniqueness
5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
5-amino-4-methyl-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-12-6-9(11)8(3)4-10(12)13/h4,6-7H,5,11H2,1-3H3 |
InChIキー |
YANJJCCJZJXQMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



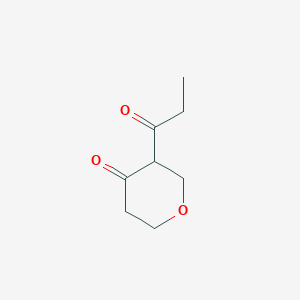


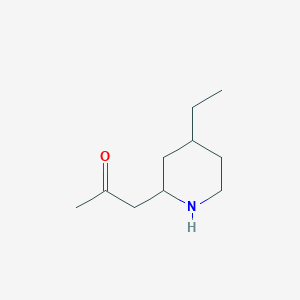
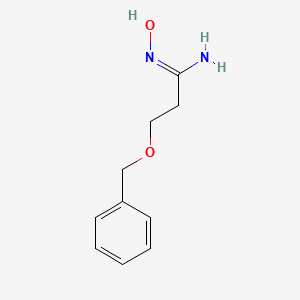

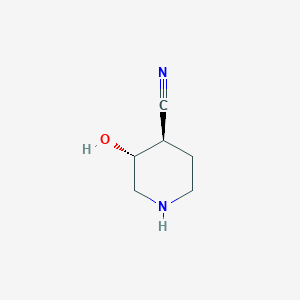
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

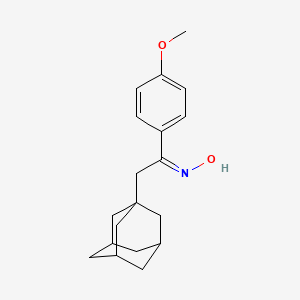
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
